Diethylcarbamazine pamoate
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Overview
Description
Diethylcarbamazine pamoate is a medication primarily used to treat parasitic infections, including lymphatic filariasis, tropical pulmonary eosinophilia, and loiasis . It is a synthetic organic compound that is highly specific for several parasites and does not contain any toxic metallic elements . This compound is taken orally and is known for its effectiveness in combating filarial diseases .
Preparation Methods
Diethylcarbamazine pamoate is synthesized from 4-methylpiperazine . The synthetic route involves the reaction of 4-methylpiperazine with diethylcarbamoyl chloride under controlled conditions to form diethylcarbamazine . The industrial production methods for this compound involve large-scale synthesis using similar reaction conditions, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Diethylcarbamazine pamoate undergoes various chemical reactions, including:
Oxidation: Diethylcarbamazine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert diethylcarbamazine to its amine derivatives.
Substitution: Diethylcarbamazine can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions are N-oxides, amines, and substituted derivatives .
Scientific Research Applications
Diethylcarbamazine pamoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of diethylcarbamazine pamoate involves sensitizing the microfilariae to phagocytosis . It inhibits arachidonic acid metabolism in microfilariae, making them more susceptible to innate immune attack . The molecular targets and pathways involved include inducible nitric-oxide synthase and the cyclooxygenase pathway .
Comparison with Similar Compounds
Diethylcarbamazine pamoate is unique compared to other anthelmintic drugs due to its specific mechanism of action and its effectiveness against a wide range of parasitic infections . Similar compounds include:
Ivermectin: Preferred for treating onchocerciasis (river blindness) but less effective against other filarial diseases.
Albendazole: Used in combination with diethylcarbamazine for mass drug administration to eliminate lymphatic filariasis.
Pyrantel pamoate: Another anthelmintic that produces immobilization of worms by neuromuscular blockade.
This compound stands out due to its unique ability to alter arachidonic acid metabolism and its broad-spectrum activity against various filarial parasites .
Properties
CAS No. |
56973-50-3 |
---|---|
Molecular Formula |
C33H37N3O7 |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N,N-diethyl-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C23H16O6.C10H21N3O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-4-12(5-2)10(14)13-8-6-11(3)7-9-13/h1-10,24-25H,11H2,(H,26,27)(H,28,29);4-9H2,1-3H3 |
InChI Key |
BDLFTHFBZRBSSL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
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